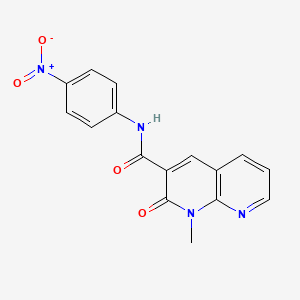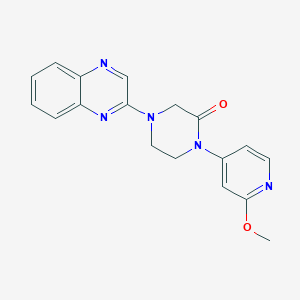
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is a compound that belongs to the class of naphthoquinones Naphthoquinones are organic compounds derived from naphthalene, characterized by the presence of a quinone moiety
作用机制
Target of Action
The primary target of this compound is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the cell, which is essential for many cellular processes.
Mode of Action
It is known that naphthoquinones, a class of compounds to which this molecule belongs, can interact with their targets through redox properties and other mechanisms .
Biochemical Pathways
The compound’s interaction with glutathione reductase could potentially affect the glutathione cycle , a critical biochemical pathway involved in maintaining cellular redox balance . The downstream effects of this interaction could include changes in cellular redox status, which can influence various cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its impact on the glutathione cycle and cellular redox status. These effects could potentially influence a range of cellular processes, including cell growth and survival, immune response, and cellular stress responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal typically involves the reaction of 1,4-naphthoquinone with appropriate aldehydes or ketones under specific conditions. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride, to facilitate the reaction. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of naphthoquinone derivatives, including this compound, often involves the use of microbial chassis cells like Saccharomyces cerevisiae and Escherichia coli. These cells are engineered to express polyketide synthases, which catalyze the formation of naphthoquinone derivatives. This biotechnological approach allows for the efficient and scalable production of these compounds .
化学反应分析
Types of Reactions
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives, carboxylic acids, and various substituted naphthoquinones .
科学研究应用
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that naphthoquinone derivatives can act as inhibitors of certain enzymes and proteins, making them potential candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activity.
3-Methyl-1,4-naphthoquinone: A methylated derivative with similar redox properties.
Uniqueness
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCNNSCGNJMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)

![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)



![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2890608.png)

![3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2890610.png)
![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)
![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)


